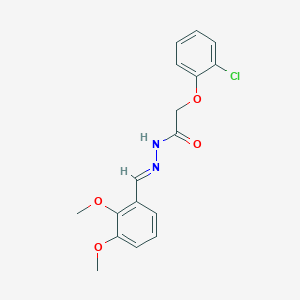
1-(3,4-Dichlorophenyl)-3-(2,4,6-trimethylphenyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3,4-Dichlorophenyl)-3-(2,4,6-trimethylphenyl)urea is a chemical compound that belongs to the class of urea derivatives. This compound is characterized by the presence of two aromatic rings, one substituted with dichloro groups and the other with trimethyl groups. It is used in various scientific research applications due to its unique chemical properties.
Méthodes De Préparation
The synthesis of 1-(3,4-Dichlorophenyl)-3-(2,4,6-trimethylphenyl)urea typically involves the reaction of 3,4-dichloroaniline with 2,4,6-trimethylphenyl isocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, under reflux conditions. The product is then purified by recrystallization or column chromatography.
Analyse Des Réactions Chimiques
1-(3,4-Dichlorophenyl)-3-(2,4,6-trimethylphenyl)urea undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding urea derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amine derivatives.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.
Applications De Recherche Scientifique
1-(3,4-Dichlorophenyl)-3-(2,4,6-trimethylphenyl)urea is used in various scientific research fields, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of 1-(3,4-Dichlorophenyl)-3-(2,4,6-trimethylphenyl)urea involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
1-(3,4-Dichlorophenyl)-3-(2,4,6-trimethylphenyl)urea can be compared with other urea derivatives, such as:
1-(3,4-Dichlorophenyl)-3-phenylurea: This compound lacks the trimethyl groups on the aromatic ring, which can affect its chemical reactivity and biological activity.
1-(2,4,6-Trimethylphenyl)-3-phenylurea: This compound lacks the dichloro groups on the aromatic ring, which can also influence its properties.
1-(3,4-Dichlorophenyl)-3-(2,4-dimethylphenyl)urea: This compound has a similar structure but with different substitution patterns, leading to variations in its chemical and biological properties.
Propriétés
Formule moléculaire |
C16H16Cl2N2O |
|---|---|
Poids moléculaire |
323.2 g/mol |
Nom IUPAC |
1-(3,4-dichlorophenyl)-3-(2,4,6-trimethylphenyl)urea |
InChI |
InChI=1S/C16H16Cl2N2O/c1-9-6-10(2)15(11(3)7-9)20-16(21)19-12-4-5-13(17)14(18)8-12/h4-8H,1-3H3,(H2,19,20,21) |
Clé InChI |
ALNBRPKLWZNUAZ-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C(=C1)C)NC(=O)NC2=CC(=C(C=C2)Cl)Cl)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


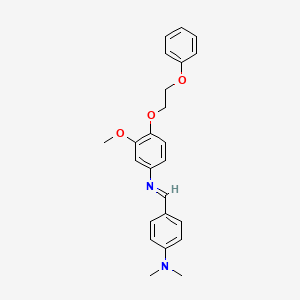


methanol](/img/structure/B11958812.png)
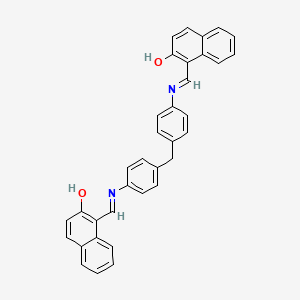
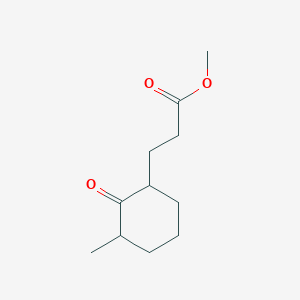



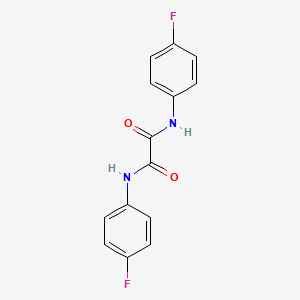
![2-(Methylsulfanyl)-1,7-dihydro-4H-pyrrolo[2,3-d]pyrimidine-4-thione](/img/structure/B11958850.png)


